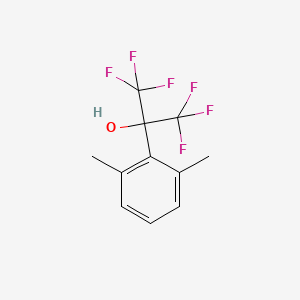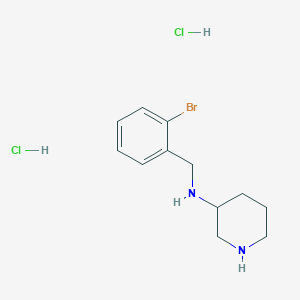
3-bromo-N-cyclopropyl-2,6-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-cyclopropyl-2,6-dimethoxybenzamide: is an organic compound with the molecular formula C12H14BrNO3 and a molecular weight of 300.15 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropyl group, and two methoxy groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-cyclopropyl-2,6-dimethoxybenzamide typically involves the bromination of N-cyclopropyl-2,6-dimethoxybenzamide. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in 3-bromo-N-cyclopropyl-2,6-dimethoxybenzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the carbonyl group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted benzamides.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in alcohols or dehalogenated products .
科学的研究の応用
Chemistry: 3-bromo-N-cyclopropyl-2,6-dimethoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of brominated benzamides on cellular processes. It is also employed in the development of probes for imaging and diagnostic purposes .
Medicine: Its unique structure allows for the exploration of its pharmacological properties and potential therapeutic uses .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various manufacturing processes .
作用機序
The mechanism of action of 3-bromo-N-cyclopropyl-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of its use .
類似化合物との比較
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound shares the bromine atom and benzamide core but differs in the presence of a fluorophenyl group and a sulfonamide moiety.
3-bromo-N-cyclopropylbenzamide: Similar structure but lacks the methoxy groups, affecting its reactivity and applications.
Uniqueness: 3-bromo-N-cyclopropyl-2,6-dimethoxybenzamide is unique due to the combination of the bromine atom, cyclopropyl group, and methoxy groups. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .
特性
分子式 |
C12H14BrNO3 |
|---|---|
分子量 |
300.15 g/mol |
IUPAC名 |
3-bromo-N-cyclopropyl-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C12H14BrNO3/c1-16-9-6-5-8(13)11(17-2)10(9)12(15)14-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,14,15) |
InChIキー |
MPYFGMKIZPGZEP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)Br)OC)C(=O)NC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14775346.png)


![N-[amino(phenyl)methylidene]-2-chloroacetamide](/img/structure/B14775367.png)
![Tert-butyl 4-[[2-aminopropanoyl(methyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14775377.png)




